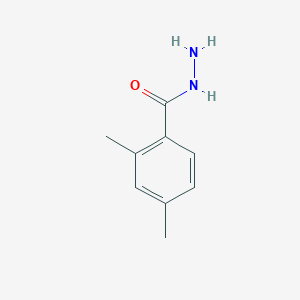

2,4-Dimethylbenzohydrazid

Übersicht

Beschreibung

2,4-Dimethylbenzohydrazide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4-Dimethylbenzohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

2,4-Dimethylbenzohydrazid-Derivate, bekannt als 2,4-Dimethylbenzoylhydrazone, wurden synthetisiert und auf ihre antioxidativen Eigenschaften hin untersucht. Diese Verbindungen zeigen unterschiedliche Grade der Radikalfängeraktivität gegenüber DPPH-Radikalen, mit IC50-Werten im Bereich von 25,6–190 µM, was ihr Potenzial als Antioxidantien aufzeigt .

Biologische Aktivität

Die in this compound-Derivaten vorhandene Hydrazingruppe ist für ihre biologische Aktivität bekannt. Diese Verbindungen wurden auf ihr Potenzial als Antikrebs-, Antitumor-, antibakterielle, antimikrobielle Mittel und mehr untersucht. Ihre einfachen Synthesewege und die aktive Pharmakophor-Gruppe machen sie für verschiedene biochemische Anwendungen geeignet .

Kristallstrukturanalyse

Die Kristallstrukturen bestimmter this compound-Derivate wurden mittels Einkristall-Röntgenbeugung bestimmt. Diese Informationen sind entscheidend für das Verständnis der Molekülgeometrie und potenziellen Wechselwirkungen dieser Verbindungen, was in der Materialwissenschaft und der medizinischen Chemie wertvoll ist .

Umweltanwendungen

Obwohl spezifische Umweltanwendungen von this compound in der verfügbaren Literatur nicht direkt erwähnt werden, deuten die antioxidativen Eigenschaften seiner Derivate darauf hin, dass sie zur Minderung von oxidativem Stress in Umweltsystemen verwendet werden könnten. Weitere Forschung könnte ihre Rolle bei der Sanierung und dem Schutz der Umwelt untersuchen .

Materialwissenschaft

Die Synthese und Charakterisierung von this compound-Derivaten trägt zur Materialwissenschaft bei, insbesondere bei der Entwicklung neuer Verbindungen mit einzigartigen physikalischen und chemischen Eigenschaften. Ihre potenziellen Anwendungen könnten von neuartigen Materialien für den industriellen Einsatz bis hin zu Komponenten in elektronischen Geräten reichen .

Biochemische Forschung

In der Biochemie könnten this compound-Derivate zur Untersuchung der Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen verwendet werden. Ihr Potenzial als Radikalfänger eröffnet auch Wege für die Forschung zu oxidativen Stress-bedingten Krankheiten und die Entwicklung neuer Therapeutika .

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

2,4-Dimethylbenzohydrazide primarily targets free radicals in the body . Free radicals are unstable molecules that can cause damage to cells, proteins, and DNA. They are implicated in aging and a variety of diseases.

Mode of Action

2,4-Dimethylbenzohydrazide interacts with free radicals through a process known as scavenging . In this process, the compound neutralizes the free radicals, preventing them from causing cellular damage. It has shown varying degrees of scavenging activity towards DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical and superoxide anion .

Biochemical Pathways

By neutralizing free radicals, 2,4-Dimethylbenzohydrazide can help maintain the integrity of cells and DNA, potentially influencing pathways related to cell growth, inflammation, and immune response .

Result of Action

The primary result of 2,4-Dimethylbenzohydrazide’s action is the reduction of oxidative stress in the body. By scavenging free radicals, the compound can prevent cellular damage, potentially reducing the risk of diseases associated with oxidative stress .

Biochemische Analyse

Biochemical Properties

2,4-Dimethylbenzohydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, 2,4-Dimethylbenzohydrazide has been shown to exhibit antioxidant properties by scavenging free radicals such as DPPH and superoxide anions . These interactions are crucial as they help in mitigating oxidative damage in cells.

Cellular Effects

The effects of 2,4-Dimethylbenzohydrazide on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have shown that 2,4-Dimethylbenzohydrazide can affect the expression of genes involved in antioxidant defense mechanisms . Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, 2,4-Dimethylbenzohydrazide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Furthermore, 2,4-Dimethylbenzohydrazide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethylbenzohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethylbenzohydrazide remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been observed to result in sustained antioxidant effects in in vitro studies.

Dosage Effects in Animal Models

The effects of 2,4-Dimethylbenzohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant defense and reduced oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

2,4-Dimethylbenzohydrazide is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of reactive oxygen species and antioxidants within cells.

Transport and Distribution

The transport and distribution of 2,4-Dimethylbenzohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.

Subcellular Localization

2,4-Dimethylbenzohydrazide exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical efficacy.

Eigenschaften

IUPAC Name |

2,4-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKSZOHPTXLODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406617 | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85304-03-6 | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethylbenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB7QE3JA5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

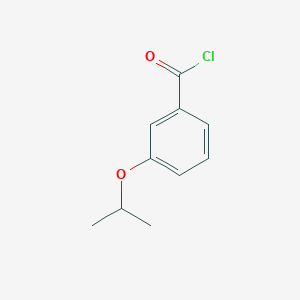

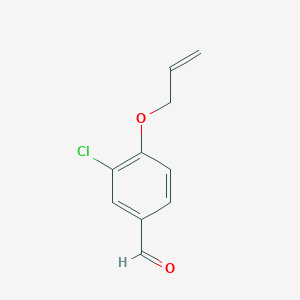

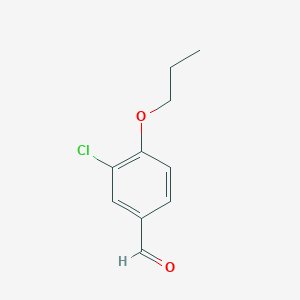

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

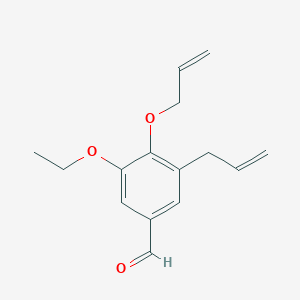

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)

![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)

![[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1275934.png)

acetic acid](/img/structure/B1275947.png)